molecular formula C23H17N3O5S2 B2862117 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 896016-91-4

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2862117
CAS No.: 896016-91-4
M. Wt: 479.53
InChI Key: ZTOOHRPLNNFMQS-UHFFFAOYSA-N
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Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group, a methylthio linker, a pyran-4-one ring, and a biphenyl-4-carboxylate ester.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S2/c1-14(27)24-22-25-26-23(33-22)32-13-18-11-19(28)20(12-30-18)31-21(29)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOOHRPLNNFMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the disruption of water and electrolyte balance within cells and across cell membranes. This can lead to changes in pH and other metabolic disturbances.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potentially cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the activity of carbonic anhydrase and thus the efficacy of its inhibition. Additionally, the presence of other substances that bind to or interact with carbonic anhydrase could potentially affect the action of this compound.

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule that exhibits potential biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a pyran ring, thiadiazole moiety, and an acetamido group, suggest diverse mechanisms of action and applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O5SC_{17}H_{18}N_4O_5S with a molecular weight of approximately 418.48 g/mol. The presence of multiple functional groups enhances its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₅S
Molecular Weight418.48 g/mol
CAS Number896015-77-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole and pyran rings are known to exhibit antimicrobial and anticancer properties. Research indicates that compounds containing these moieties can inhibit enzymes essential for tumor growth and proliferation.

Anticancer Activity

Studies have shown that derivatives of thiadiazole possess significant antitumor activity. For instance, the inhibition of glutaminase (GLS), an enzyme critical for cancer cell metabolism, is a promising therapeutic target. Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have been found to inhibit GLS activity effectively, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Activity :
    Research has demonstrated that compounds with similar structural features exhibit potent antimicrobial effects against various bacterial strains. For example, a study on related thiadiazole derivatives revealed their efficacy against Staphylococcus aureus and Escherichia coli .
  • Antitumor Efficacy :
    A recent study evaluated the antitumor effects of a series of pyran derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism was linked to the induction of apoptosis through the activation of caspases.
  • Pharmacokinetics :
    Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics when administered orally, with a half-life conducive for therapeutic use .

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives ()

The compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, M<sup>+</sup>+1 = 560.2) shares a pyran-4-one (chromenone) moiety with the target compound but differs in its pyrazolo-pyrimidine core and fluorophenyl substituents. Key differences include:

  • Core Heterocycles : The pyrazolo-pyrimidine system (three nitrogen atoms) vs. the thiadiazole (two nitrogens, one sulfur).
  • Substituents : Fluorinated aromatic groups in Example 62 vs. biphenyl carboxylate in the target compound.
  • Thermal Stability : Example 62 exhibits a melting point of 227–230°C, suggesting high crystallinity, which may correlate with the target compound’s stability if structural rigidity is maintained .

Thiophene and Pyrimidine Derivatives ()

Compounds such as 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate and 5-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one highlight the prevalence of sulfur-containing heterocycles in pharmaceutical research. Key contrasts include:

  • Ring Systems : Thiophene (one sulfur) vs. thiadiazole (sulfur and two nitrogens).
  • Solubility : Ethylcarboxylate groups in thiophene derivatives may enhance aqueous solubility compared to the biphenyl ester in the target compound .

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound* Example 62 () Thiophene Derivatives ()
Molecular Weight ~550–600 (estimated) 560.2 250–350 (varies by substituent)
Melting Point Not reported 227–230°C 150–200°C (typical range)
Key Functional Groups Thiadiazole, biphenyl ester Pyrazolo-pyrimidine, chromenone Thiophene, ethylcarboxylate
Bioactivity Hypothetical enzyme inhibition Not specified Antimicrobial, kinase inhibition

*Estimates based on structural analogy.

Research Findings and Gaps

  • Pyrazolo-pyrimidine derivatives () often target kinases, suggesting a possible overlap in therapeutic applications .
  • Stability and Solubility : The biphenyl ester may reduce aqueous solubility compared to simpler esters (e.g., ethylcarboxylate in ), necessitating formulation optimization .

Preparation Methods

Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

The starting material, 2-amino-5-mercapto-1,3,4-thiadiazole, undergoes acetylation using acetic anhydride in glacial acetic acid under reflux conditions. This reaction replaces the primary amine group with an acetamido group while retaining the thiol functionality. The reaction is typically conducted at 80–90°C for 1.5–2 hours, with thin-layer chromatography (TLC) monitoring to confirm completion. After quenching the reaction mixture on crushed ice, the product is filtered and recrystallized from ethanol to yield pure 5-acetamido-1,3,4-thiadiazole-2-thiol as a white crystalline solid.

Preparation of [1,1'-Biphenyl]-4-carboxylic Acid

The biphenyl carboxylate ester component requires the synthesis of [1,1'-biphenyl]-4-carboxylic acid, a key aromatic building block.

Oxidation of 4,4'-Diisopropylbiphenyl

Industrial-scale synthesis of biphenyl carboxylic acids often involves the catalytic oxidation of alkyl-substituted biphenyls. For example, 4,4'-diisopropylbiphenyl is oxidized using molecular oxygen in a solvent system dominated by acetic acid (≥50 wt%), with cobalt and manganese acetate catalysts (0.001–0.2 gram atoms metal per 100 g solvent) and bromine promoters (1×10⁻⁴–4×10⁻² gram atoms bromine per 100 g solvent). The reaction proceeds at 100–240°C under oxygen partial pressures of 0.1–8 kg/cm², yielding biphenyl-4,4'-dicarboxylic acid as the primary product. Selective mono-esterification or partial hydrolysis may be employed to isolate the mono-carboxylic acid derivative.

Alternative Routes via Suzuki-Miyaura Coupling

For laboratory-scale synthesis, biphenyl-4-carboxylic acid can be prepared through cross-coupling reactions. A representative method involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base. The reaction is conducted in a mixed solvent system (e.g., toluene/water) at 80°C for 16 hours, followed by extraction with ethyl acetate and purification via column chromatography.

Synthesis of 4-Oxo-4H-pyran-3-yl [1,1'-Biphenyl]-4-carboxylate

The pyran ring is functionalized with the biphenyl carboxylate group through esterification.

Esterification of 4-Oxo-4H-pyran-3-ol

The hydroxyl group of 4-oxo-4H-pyran-3-ol is activated for nucleophilic acyl substitution. In a typical procedure, biphenyl-4-carbonyl chloride is reacted with the pyranol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 12–24 hours. The crude product is washed with dilute hydrochloric acid and sodium bicarbonate solution before purification via silica gel chromatography (ethyl acetate/petroleum ether).

Coupling of Thiadiazole and Pyran Components

The final step involves connecting the thiadiazole thiol to the pyran ester via a methylene thioether bridge.

Nucleophilic Substitution at the Pyran Methylene Group

6-(Bromomethyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is synthesized by treating the pyran ester with bromine in carbon tetrachloride under radical initiation. This intermediate is then reacted with 5-acetamido-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF) at 60°C for 8 hours, using potassium carbonate as a base to deprotonate the thiol. The reaction mixture is poured into ice water, and the precipitate is collected by filtration. Final purification is achieved through recrystallization from ethanol or acetonitrile.

Optimization and Industrial Considerations

Reaction Condition Optimization

  • Temperature Control : Maintaining temperatures below 100°C during acetylation prevents decomposition of the thiadiazole ring.
  • Catalyst Loading : In biphenyl oxidations, cobalt-manganese ratios of 1:2 (w/w) maximize yield while minimizing brominated byproducts.
  • Solvent Systems : Acetic acid’s high polarity facilitates dissolution of intermediates during oxidation, but water content must remain below 10% to avoid hydrolysis.

Industrial-Scale Production Challenges

Large-scale reactors require precise feeding rates of 4,4'-diisopropylbiphenyl (0.01–1.5 gram moles/hour per kg catalyst-solvent mixture) to balance reaction velocity and byproduct formation. Continuous distillation systems are employed to recover acetic acid solvent, reducing operational costs.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The thiadiazole ring’s NH proton appears as a singlet at δ 12.1–12.3 ppm, while the pyran ring’s carbonyl group is confirmed by a peak at δ 172–174 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O, ester) and 2550 cm⁻¹ (S-H, thiol intermediate) confirm functional group transformations.
  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 519.12 (calculated for C₂₇H₂₁N₃O₅S₂).

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, the thiadiazole and pyran moieties are typically constructed via cyclization or condensation reactions, similar to methods used for structurally related heterocycles . Key steps include:

  • Biginelli-like reactions for pyran ring formation, using aldehydes and thiourea derivatives under acidic conditions .
  • Thioether linkage formation between the thiadiazole and pyran subunits, often employing nucleophilic substitution or coupling agents .
  • Esterification of the biphenyl carboxylate group, which may require anhydrous conditions to prevent hydrolysis .
    Purification via HPLC or column chromatography is critical to isolate the final product with >95% purity .

Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the connectivity of the thiadiazole, pyran, and biphenyl moieties. For example, the acetamido proton resonance (δ ~2.1 ppm) and pyran carbonyl (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates the molecular formula (C21H15N3O6S3, MW 501.55) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the thioether linkage and biphenyl conformation .

How can structure-activity relationship (SAR) studies elucidate the contributions of its thiadiazole and biphenyl moieties to biological activity?

  • Thiadiazole Modifications : Replace the acetamido group with other substituents (e.g., nitro, alkyl) to assess its role in target binding. For instance, analogs with bulkier groups show reduced enzyme inhibition, suggesting steric hindrance .
  • Biphenyl Substitutions : Introduce electron-withdrawing groups (e.g., fluoro) at the biphenyl para-position to enhance π-stacking interactions with hydrophobic enzyme pockets .
  • Comparative Assays : Test against structurally simplified analogs (e.g., pyran-free derivatives) to isolate the contributions of each subunit .

What strategies resolve contradictions in reported biological activity data across studies?

  • Purity Validation : Contradictory antimicrobial results may arise from impurities; re-test batches after re-purification via HPLC .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., via fluorescence-based and radiometric assays) to rule out methodological artifacts .

How can in silico methods predict biological targets and optimize pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like fungal CYP51 or human topoisomerase II . The thiadiazole sulfur and biphenyl carboxylate show strong binding to active-site metal ions .
  • ADMET Profiling : Predict logP (~3.2) and aqueous solubility (~0.05 mg/mL) using SwissADME. The acetamido group improves solubility but may reduce blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic prioritization .

What are the challenges in scaling up synthesis without compromising reproducibility?

  • Intermediate Stability : The thioether linkage is prone to oxidation; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during large-scale reactions .
  • Solvent Selection : Replace low-boiling solvents (e.g., THF) with DMF or DMSO to maintain reaction homogeneity at higher volumes .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and minimize batch-to-batch variability .

How does the compound’s multi-ring system influence its spectroscopic and reactivity profiles?

  • UV-Vis Spectroscopy : The conjugated pyran-thiadiazole system absorbs at λmax ~320 nm, useful for concentration determination .
  • Reactivity : The electron-deficient thiadiazole ring undergoes nucleophilic attack at the sulfur atom, enabling functionalization (e.g., alkylation for prodrug design) .
  • Tautomerism : The pyran 4-oxo group may tautomerize, affecting solubility and crystallization behavior .

What mechanistic insights explain its antimicrobial vs. anticancer activity disparities?

  • Target Selectivity : The biphenyl group preferentially binds to fungal lanosterol demethylase (CYP51), while the thiadiazole inhibits human topoisomerase II via intercalation .
  • Membrane Permeability : Lower logP (~3.2) limits penetration into Gram-negative bacterial membranes but suffices for eukaryotic cells .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in cancer cells reduces intracellular accumulation, necessitating combination therapies .

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